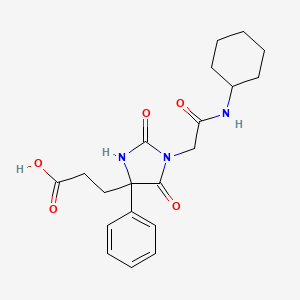
3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-(2-(Cyclohexylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of cyclohexyl, imidazolidinone, and propanoic acid moieties, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyclohexylamino group has been linked to enhanced membrane permeability, facilitating the antimicrobial action .
Anti-inflammatory Effects
Research indicates that compounds containing the propanoic acid moiety can modulate inflammatory responses. In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at concentrations around 50 µg/mL, the compound showed a reduction in TNF-α levels by approximately 44–60% .
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it exhibits moderate antiproliferative activity, with a notable decrease in cell viability at higher concentrations. For example, studies indicated a reduction in cell proliferation by about 25% at a concentration of 100 µg/mL .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Cytokine Production : The compound appears to inhibit the activation pathways leading to cytokine release in immune cells.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
-
Study on Anti-inflammatory Properties :
- Objective : To evaluate the effect on cytokine release.
- Method : PBMCs were stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of the compound.
- Results : Significant inhibition of TNF-α production was observed, particularly with derivatives containing similar structural components.
-
Antimicrobial Activity Assessment :
- Objective : To assess efficacy against bacterial strains.
- Method : Disk diffusion method was employed against selected bacterial strains.
- Results : Compounds demonstrated zones of inhibition comparable to standard antibiotics.
Data Tables
| Biological Activity | Concentration (µg/mL) | Effect |
|---|---|---|
| TNF-α Inhibition | 50 | 44–60% reduction |
| Cell Proliferation | 100 | 25% inhibition |
| Antimicrobial Efficacy | Varies | Zones of inhibition observed |
Eigenschaften
IUPAC Name |
3-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c24-16(21-15-9-5-2-6-10-15)13-23-18(27)20(22-19(23)28,12-11-17(25)26)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,21,24)(H,22,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZYSDGTWZQNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














